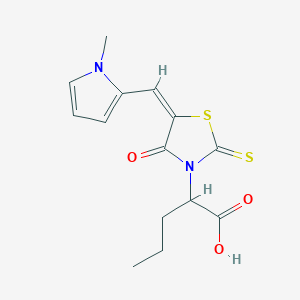

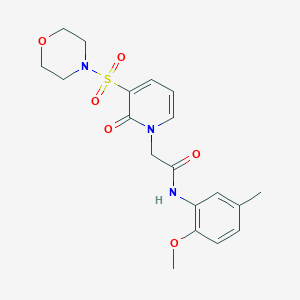

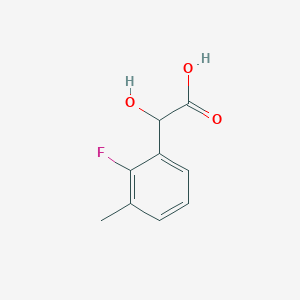

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves Knoevenagel condensation reactions, where aldehydes or ketones are reacted with thiazolidin-2,4-dione or rhodanine under basic conditions to yield a wide range of substituted thiazolidinones. For instance, Ming‐Xia Song et al. (2015) synthesized a series of pentanoic acid derivatives, showcasing the effectiveness of this method in producing compounds with significant antibacterial activity against Gram-positive bacteria (Ming‐Xia Song et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a 2-thioxothiazolidin-4-one core, which can be modified at various positions to yield compounds with diverse biological activities. The presence of electron-donating or withdrawing groups on the thiazolidinone moiety and the aryl ring attached to it plays a crucial role in determining the compound's biological activity. For example, Chandrappa et al. (2009) highlighted the importance of substituents on the thiazolidinone ring for anticancer activity (Chandrappa et al., 2009).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions are essential for the synthesis of novel derivatives with enhanced or targeted biological activities. For instance, the reaction of thiazolidinone derivatives with nitrile oxides leads to the formation of compounds with potential biological activities, as explored by Kandeel and Youssef (2001) (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical applications, including its bioavailability and stability. Akkurt et al. (2011) described the crystal structure of a thiazolidinone derivative, highlighting the intermolecular interactions that contribute to its stability (Akkurt et al., 2011).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their biological activity. These properties can be tailored by modifying the compound's structure, allowing for the design of derivatives with specific biological targets. The study by Nural et al. (2018) on the acid dissociation constants of pyrrolidine-2-carboxylate derivatives provides insight into how chemical properties can influence biological activity (Nural et al., 2018).

Applications De Recherche Scientifique

Anticancer and Antitumor Properties

A study demonstrated that thioxothiazolidin-4-one derivatives, structurally related to (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, significantly inhibited tumor growth and angiogenesis in mouse models. These compounds effectively reduced tumor volume, cell number, and prolonged the life span of tumor-bearing mice, indicating potential as anticancer agents (Chandrappa et al., 2010).

Antibacterial Activity

Research involving similar thioxothiazolidin-4-one derivatives has shown promising antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. The synthesized compounds in this study displayed minimum inhibitory concentration values as low as 2-4 µg/mL, highlighting their potential in combating drug-resistant bacterial infections (Ming-Xia Song et al., 2015).

Development of Fluorescent Chemical Sensors

A study synthesized a derivative of (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid for the selective detection of Co^2+ ions. This compound demonstrated a strong fluorescent quenching effect in the presence of Co^2+, suggesting its potential as a selective fluorescent chemical sensor for cobalt ions (Li Rui-j, 2013).

Synthesis of Novel Chromophores

Another study involved the synthesis of chromophores structurally related to (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. These chromophores displayed intriguing photophysical properties and were investigated for their potential in intramolecular charge transfer and as fluorescent probes (Mahesh Jachak et al., 2021).

Trypanocidal and Anticancer Activity

A research study synthesized 5-enamine-4-thiazolidinone derivatives, similar in structure to the compound , and evaluated their trypanocidal and anticancer activities. Several of these compounds inhibited Trypanosoma brucei species at sub-micromolar concentrations and demonstrated significant anticancer activity against various human tumor cell lines (S. Holota et al., 2019).

Propriétés

IUPAC Name |

2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-3-5-10(13(18)19)16-12(17)11(21-14(16)20)8-9-6-4-7-15(9)2/h4,6-8,10H,3,5H2,1-2H3,(H,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEJRFGNFVCDHD-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)

![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)